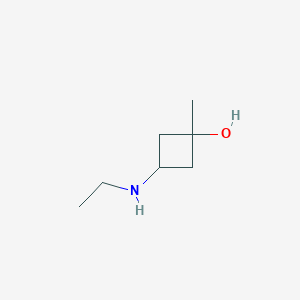

3-(Ethylamino)-1-methyl-cyclobutanol

Description

3-(Ethylamino)-1-methyl-cyclobutanol is a cyclobutanol derivative featuring an ethylamino substituent at the 3-position and a methyl group at the 1-position of the cyclobutane ring. These compounds often exhibit adrenoceptor binding, antiarrhythmic, or hypotensive activities, as seen in related indole, carbazole, and propanol derivatives . The cyclobutanol core may confer distinct physicochemical properties, such as enhanced lipophilicity or steric effects, compared to linear propanol-based analogs.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-(ethylamino)-1-methylcyclobutan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-3-8-6-4-7(2,9)5-6/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

YKGSTFVWRIAUOK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CC(C1)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1-methylcyclobutan-1-ol typically involves the reaction of cyclobutanone with ethylamine under controlled conditions. The reaction proceeds via nucleophilic addition of the ethylamine to the carbonyl group of the cyclobutanone, followed by reduction to yield the desired product. The reaction conditions often include the use of a suitable solvent such as ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of 3-(Ethylamino)-1-methylcyclobutan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The ethylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Ethylamino)-1-methylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Ethylamino)-1-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

β-Adrenoceptor Ligands

Compounds like (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the β-amino alcohol motif but incorporate indole or phenoxyether substituents. These modifications enhance α1/β1-adrenoceptor affinity and antiarrhythmic activity .

Metoprolol Impurities

Metoprolol-related impurities, such as 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (), are structurally similar but feature a linear propanol backbone with aryloxy substituents. The cyclobutanol scaffold in 3-(Ethylamino)-1-methyl-cyclobutanol may offer metabolic stability advantages over propanol derivatives, as cyclization often slows oxidative degradation .

Carbazole Derivatives

Carbazole-based analogs like 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol () demonstrate expanded aromatic systems, which improve π-π interactions with adrenoceptors. However, their larger molecular weight (~400–450 g/mol) may reduce bioavailability compared to the compact this compound (MW ~145 g/mol) .

Cyclobutanol Derivatives

- 3-Methylcyclobutanol (): Lacks the ethylamino group but shares the methyl-cyclobutanol core. This simpler structure is less pharmacologically active but serves as a precursor in synthesizing amino-alcohol derivatives.

- 3-Amino-1,1-cyclobutanedimethanol (): Features dual hydroxymethyl groups, enhancing hydrophilicity (logP ~0.5) compared to this compound (estimated logP ~1.2).

Comparative Data Table

Key Findings

Structural Rigidity vs. Flexibility: The cyclobutanol core in this compound introduces steric constraints that may limit off-target interactions compared to flexible propanol derivatives .

Metabolic Stability: Cyclization may reduce susceptibility to hepatic first-pass metabolism, a common issue with linear β-amino alcohols like Metoprolol impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.